Methyl 3-(piperazin-1-yl)butanoate
Overview
Description
“Methyl 3-(piperazin-1-yl)butanoate” is a chemical compound . Its IUPAC name is "methyl 2-(1-piperazinyl)butanoate" . It has a molecular weight of 186.25 . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Synthesis Analysis
The synthesis of similar compounds, such as 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, has been reported . These compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The InChI code for “this compound” is "1S/C9H18N2O2/c1-3-8(9(12)13-2)11-6-4-10-5-7-11/h8,10H,3-7H2,1-2H3" .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 186.25 .Scientific Research Applications
Anticonvulsant and Antinociceptive Activity
Methyl 3-(piperazin-1-yl)butanoate derivatives have been studied for their potential as anticonvulsant and antinociceptive agents. Research focused on synthesizing a library of new piperazinamides of methyl- and dimethyl-substituted acids, revealing compounds with promising anticonvulsant properties and satisfactory safety profiles. These compounds demonstrated effectiveness in preclinical seizure models and were also found to reduce pain responses in animal models of tonic pain (Kamiński et al., 2016).
Dopamine D4 Receptor Antagonist Analysis
Another application is in the field of psychopharmacology, where derivatives of this compound have been used as novel dopamine D4 receptor antagonists. A specific study developed a sensitive assay for determining these compounds in human plasma and urine, highlighting their potential as antipsychotic agents (Chavez-Eng et al., 1997).
CO2 Absorption and Capture
In environmental applications, research has investigated the use of piperazine, including this compound, in CO2 absorption from natural gas. This study focused on the process behavior in high-pressure conditions, contributing to the development of more efficient methods for CO2 capture and reduction of greenhouse gas emissions (Hairul et al., 2017).
Cancer Research
Research has also explored the use of piperazine derivatives of butyric acid, including compounds structurally related to this compound, as potential antineoplastic agents. These compounds showed differentiation activity on various tumor cells and could offer new insights into cancer treatment strategies (Gillet et al., 1997).
Resistant to Thermal Degradation
In the context of industrial processes, concentrated aqueous solutions of piperazine have shown resistance to thermal degradation, which is advantageous for processes involving high temperatures and pressures. This resistance could lead to energy savings in various industrial applications (Freeman et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-piperazin-1-ylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(7-9(12)13-2)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWAVXHDSUZMQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598979 | |
Record name | Methyl 3-(piperazin-1-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479065-32-2 | |
Record name | Methyl 3-(piperazin-1-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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